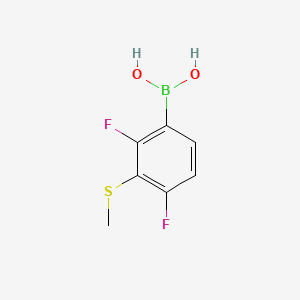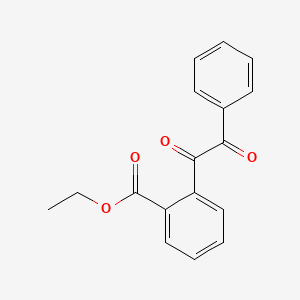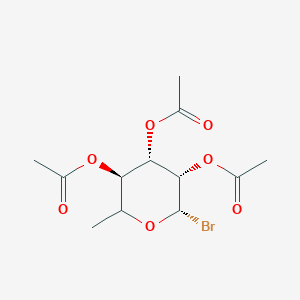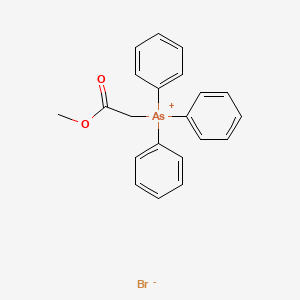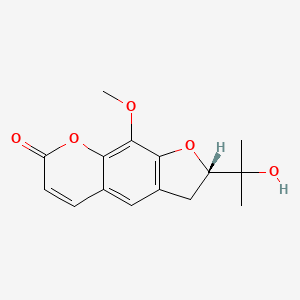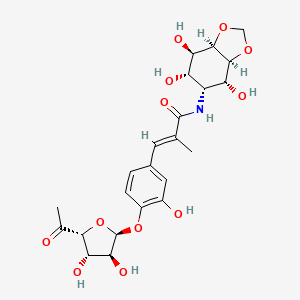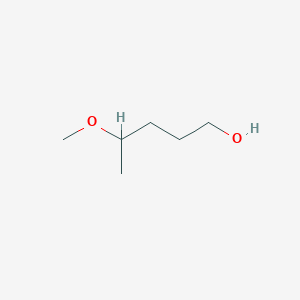![molecular formula C30H18 B14758611 Naphtho[2,3-c]pentaphene CAS No. 222-58-2](/img/structure/B14758611.png)
Naphtho[2,3-c]pentaphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-c]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₈ It is a complex organic compound characterized by its fused ring structure, which includes both naphthalene and pentaphene units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[2,3-c]pentaphene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalene derivatives with suitable reagents can lead to the formation of the desired polycyclic structure. Specific conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction parameters to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-c]pentaphene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: Reduction reactions can modify the aromaticity and electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine, followed by further substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Naphtho[2,3-c]pentaphene has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Naphtho[2,3-c]pentaphene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. The pathways involved in its action are complex and depend on the specific biological context.
Comparison with Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with similar structural features.
Perylene: A polycyclic aromatic hydrocarbon with a different ring arrangement but comparable electronic properties.
Uniqueness: Naphtho[2,3-c]pentaphene is unique due to its specific ring fusion pattern, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for studying the effects of ring fusion on the chemical and physical properties of polycyclic aromatic hydrocarbons.
Properties
CAS No. |
222-58-2 |
|---|---|
Molecular Formula |
C30H18 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
heptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene |
InChI |
InChI=1S/C30H18/c1-3-7-21-15-27-23(13-19(21)5-1)9-11-25-18-30-26(17-29(25)27)12-10-24-14-20-6-2-4-8-22(20)16-28(24)30/h1-18H |
InChI Key |
JGBLWZFGTIBNSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=C(C=CC6=CC7=CC=CC=C7C=C65)C=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)
![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
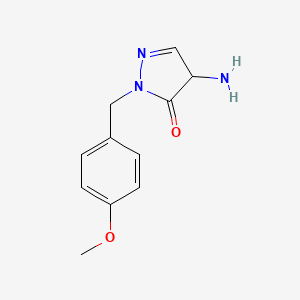
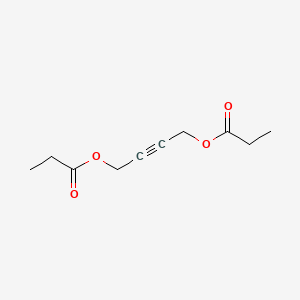
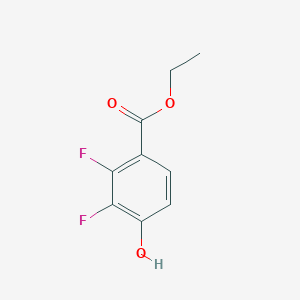
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
